molecular formula C25H22N8O4 B3016333 2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 920413-90-7

2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B3016333
CAS No.: 920413-90-7
M. Wt: 498.503
InChI Key: JRKQHMMOGANOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and an isoindoline-1,3-dione moiety. The isoindoline-1,3-dione group contributes rigidity and planar aromaticity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Synthetic routes for analogous compounds (e.g., pyrazolo- and imidazo-pyrimidines) often involve cyclocondensation reactions, nucleophilic substitutions, or Suzuki couplings to introduce aryl/heteroaryl groups .

Formation of the triazolo[4,5-d]pyrimidine core.

Introduction of the piperazine ring via nucleophilic substitution.

Functionalization with the isoindoline-1,3-dione group through alkylation or amidation.

Properties

IUPAC Name

2-[2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O4/c1-37-17-8-6-16(7-9-17)33-23-21(28-29-33)22(26-15-27-23)31-12-10-30(11-13-31)20(34)14-32-24(35)18-4-2-3-5-19(18)25(32)36/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKQHMMOGANOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the triazole ring, a core component of this compound, can make specific interactions with different target receptors. This suggests that the compound may exert its effects by interacting with these receptors, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in cell proliferation (relevant to anticancer activity), inflammation (relevant to anti-inflammatory activity), and microbial growth (relevant to antimicrobial activity), among others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.

Result of Action

Given the broad range of pharmacological activities associated with similar compounds, it is likely that this compound exerts a variety of effects at the molecular and cellular levels. These could include inhibition of cell proliferation (in the context of anticancer activity), reduction of inflammation (in the context of anti-inflammatory activity), and inhibition of microbial growth (in the context of antimicrobial activity), among others.

Biological Activity

The compound 2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that incorporates various pharmacophoric elements known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N7O2C_{23}H_{21}N_7O_2 with a molecular weight of approximately 497.5 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and an isoindoline derivative, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have demonstrated inhibition of cell proliferation in various cancer cell lines. A study highlighted that certain triazolo-pyrimidines showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Cell Line IC50 (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

Antiplatelet Activity

The compound is structurally related to ticagrelor, an antiplatelet agent known for its action on the P2Y12 receptor. Research has shown that modifications in the triazolo-pyrimidine structure can lead to varying degrees of antiplatelet activity. Some synthesized analogues maintained similar antiplatelet efficacy as ticagrelor while exhibiting distinct antibacterial properties .

Antibacterial Activity

The antibacterial potential of triazolo-pyrimidine derivatives has also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Certain compounds derived from ticagrelor exhibited notable antibacterial activity, although modifications often resulted in a loss of this property while retaining antiplatelet effects .

Compound Antibacterial Activity (MIC, mM)
TicagrelorActive against MRSA
Modified ANo activity
Modified BActive at 200 mM

The mechanisms underlying the biological activities of these compounds often involve interaction with specific receptors or enzymes. For anticancer activity, compounds may induce apoptosis or inhibit cell cycle progression through modulation of signaling pathways such as c-Met and VEGFR-2 . The antiplatelet action is primarily attributed to reversible inhibition of the P2Y12 receptor.

Case Studies

  • Case Study on Anticancer Efficacy : A series of triazolo-pyrimidine derivatives were evaluated for their antiproliferative effects in vitro. The most promising compounds were identified as having potent growth inhibition against multiple cancer cell lines, indicating their potential as anticancer agents.
  • Case Study on Antiplatelet Activity : In a comparative study involving ticagrelor analogues, it was found that certain structural modifications could enhance or diminish antiplatelet effects without affecting their safety profile in preclinical models.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole structures exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains and fungi. Their mechanism often involves the inhibition of enzyme activity critical for microbial survival.
  • Anticancer Properties : Some studies suggest that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to generate reactive oxygen species (ROS) upon irradiation has been linked to its photocytotoxic effects, making it a candidate for photodynamic therapy .
  • Analgesic and Anti-inflammatory Effects : Research has indicated that similar compounds can modulate pain pathways and exhibit anti-inflammatory properties through interactions with specific receptors in the nervous system .

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

  • A study published in European Journal of Medicinal Chemistry explored the photocytotoxic activity of triazolo-pyrimidine derivatives. Compounds exhibited significant selectivity towards cancer cells when exposed to light, highlighting their potential as photodynamic agents .
  • Another research article focused on the synthesis and biological evaluation of triazolo derivatives demonstrated their potential as analgesics and anti-inflammatory agents. The study reported that certain derivatives effectively reduced pain responses in animal models .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between the target compound and related analogs:

Compound Name/ID Core Structure Key Substituents Electronic Features Reference
Target Compound Triazolo[4,5-d]pyrimidine Piperazine, Isoindoline-1,3-dione Electron-deficient triazole core; rigid aromatic system
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-... Triazolo[4,5-d]pyrimidine Piperazine, Propanone Ketone group introduces polarity
Imidazo[4,5-b]pyridine-based inhibitor (10d) Imidazo[4,5-b]pyridine Piperazine, Isoxazole Basic imidazole core; isoxazole enhances hydrogen bonding
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo[3,4-d]pyrimidine Hydrazine, Amino groups Electron-rich pyrazole core; isomerization-prone

Key Observations :

  • The triazolo[4,5-d]pyrimidine core in the target compound is more electron-deficient than pyrazolo[3,4-d]pyrimidines due to the electronegative triazole ring. This may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
  • The isoindoline-1,3-dione substituent distinguishes the target compound from the propanone-bearing analog in .
  • Compared to imidazo[4,5-b]pyridine derivatives (), the absence of a basic nitrogen in the triazole core may reduce solubility but increase metabolic stability .

Hypothetical Pharmacokinetic Profile

Based on structural analogs:

Property Target Compound Propanone Analog () Imidazo[4,5-b]pyridine (10d)
Molecular Weight ~550–600 g/mol ~500–550 g/mol ~600–650 g/mol
logP (Predicted) ~3.5–4.0 ~2.8–3.2 ~3.0–3.5
Solubility (mg/mL) 0.1–0.5 (moderate) 0.5–1.0 (high) 0.2–0.8 (moderate)
Metabolic Stability High (low CYP450 affinity) Moderate Moderate-to-high

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, and how can yield be maximized?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. A key step is the oxidative cyclization of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green alternative to toxic oxidants like Cr(VI) or DDQ, achieving yields up to 73% . For scale-up, optimize stoichiometry (e.g., 1.2 eq NaOCl) and reaction time (3–5 hr). Purification via alumina column chromatography ensures purity >95%.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and piperazine/isoindoline moieties (δ 3.1–4.3 ppm).
  • HRMS for exact mass confirmation (e.g., m/z calculated for C₃₂H₂₈N₈O₄: 620.22).
  • X-ray crystallography (if single crystals are obtained) to resolve fused triazolo-pyrimidine geometry .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • HPLC-DAD (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • TLC (silica gel, ethyl acetate/hexane 7:3) to monitor reaction progress.
  • Elemental analysis (C, H, N) to confirm stoichiometry within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, cell lines). Standardize protocols:
  • Use isogenic cell lines (e.g., HEK293 vs. HeLa).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Compare pharmacokinetic parameters (logP, solubility) to assess bioavailability .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxyphenyl ring to reduce CYP450-mediated oxidation.
  • Prodrug approaches : Esterify the isoindoline-dione carbonyl to enhance solubility and delay hepatic clearance.
  • In vitro assays : Use microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .

Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets.
  • Use MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Apply QSAR models to predict off-target effects (e.g., hERG channel inhibition) .

Contradictions and Resolutions

  • Issue : Divergent yields in oxidative cyclization (50–73%).
    • Resolution : Pre-dry solvents (EtOH over molecular sieves) and use fresh NaOCl to minimize side reactions .
  • Issue : Variable antiproliferative activity in similar compounds.
    • Resolution : Normalize data to cell viability controls (e.g., MTT assay at 48 hr vs. 72 hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.